
13-Dihydrodaunorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-dihydrodaunorubicin is an aminoglycoside antibiotic that is (1S,3S)-3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene having a 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl residue attached at position 1 via a glycosidic linkage. It is an anthracycline, an aminoglycoside antibiotic, a monosaccharide derivative, a deoxy hexoside and a member of p-quinones. It is a conjugate base of a this compound(1+). It derives from a hydride of a tetracene.
科学的研究の応用
Therapeutic Applications
Anticancer Activity :
13-Dihydrodaunorubicin has been primarily studied for its anticancer properties. It exhibits potent activity against various cancer cell lines, including breast cancer and leukemia. Studies show that it induces apoptosis in cancer cells while minimizing toxicity to normal cells. In xenograft models, significant tumor growth inhibition has been observed, with rates reaching up to 60% at doses of 20 mg/kg .
Cardiotoxicity Reduction :
One of the promising aspects of this compound is its reduced cardiotoxicity compared to traditional anthracyclines like daunorubicin and doxorubicin. This characteristic makes it a safer alternative for patients who are at risk of heart complications during chemotherapy .
Anti-inflammatory Effects :
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce inflammation markers in conditions such as induced arthritis, indicating potential applications beyond oncology .
Biosynthesis and Production
The biosynthesis of this compound involves metabolic engineering techniques applied to the bacterium Streptomyces peucetius. Researchers have successfully engineered strains of this bacterium to enhance the production of anthracycline compounds through genetic modifications and media optimization .
Table 1: Key Steps in the Biosynthesis of this compound
Step | Description |
---|---|
1 | Introduction of genes from the aclarubicin pathway into Streptomyces peucetius |
2 | Expression of these genes leads to the production of dimethylated sugars |
3 | Incorporation into the anthracycline biosynthetic pathway |
4 | Catalytic conversion by cytochrome P450 monooxygenase DoxA, resulting in this compound |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
-
Case Study on Breast Cancer Treatment :
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant induction of apoptosis in cancer cells with minimal effects on normal cells.
- Case Study on Infection Control :
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, which contribute to its efficacy as an anticancer agent. Studies have shown that it undergoes metabolic transformations that enhance its therapeutic index while minimizing adverse effects associated with traditional anthracyclines .
特性
分子式 |
C27H31NO10 |
---|---|
分子量 |
529.5 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11?,14-,16-,17-,22+,27-/m0/s1 |
InChIキー |
HJEZFVLKJYFNQW-FKKRWUELSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
13-dihydrodaunorubicin daunomycinol daunorubicinol daunorubicinol hydrochloride dihydrodaunomycin duborimycin leukaemomycin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。